molecular formula C8H10NNaO4S2 B6599588 sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate CAS No. 1537337-88-4

sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate

Cat. No.: B6599588
CAS No.: 1537337-88-4
M. Wt: 271.3 g/mol
InChI Key: TXKFJXRLMGBSNV-UHFFFAOYSA-M
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Description

Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is an organic compound with the molecular formula C8H11NO4S2Na. It is a sodium salt derivative of 4-(dimethylsulfamoyl)benzenesulfinic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate can be synthesized through a multi-step process involving the sulfonation of dimethylsulfamoylbenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include controlled temperatures and the presence of a solvent such as dichloromethane. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where dimethylsulfamoylbenzene is treated with sulfur trioxide gas. The reaction is carefully monitored to ensure complete sulfonation. The sulfonic acid is then neutralized with sodium hydroxide in a continuous process to yield the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfinate esters.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfinate esters.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in sulfonation reactions.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. The molecular targets include various organic compounds that can undergo sulfonation. The pathways involved include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Uniqueness

Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is unique due to the presence of the dimethylsulfamoyl group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers better solubility and stability, making it more suitable for various industrial applications.

Properties

IUPAC Name

sodium;4-(dimethylsulfamoyl)benzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2.Na/c1-9(2)15(12,13)8-5-3-7(4-6-8)14(10)11;/h3-6H,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKFJXRLMGBSNV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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